(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
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Overview
Description
The compound (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone is a complex organic molecule with potential applications in various fields of scientific research. It features a pyrazole ring, a fluorobenzyl group, and a methylphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom.
Attachment of the methylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the pyrazole ring is acylated with a methylphenyl ketone in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
- (3-{2-[(4-bromobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
- (3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
Uniqueness
The presence of the fluorine atom in (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen atoms. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-17-6-10-19(11-7-17)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)29-16-18-8-12-20(25)13-9-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQJHKZJVYQRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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